4-Chloro-2-fluoro-5-methylphenylboronic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers developing protox-inhibiting herbicides or CRTH2 antagonists often face regioisomer variability that compromises coupling yields. This specific 4-Cl/2-F/5-CH₃ boronic acid eliminates that uncertainty: patented in herbicide candidate series EK-5385, it provides a unique LogP 2.26 and pKa 8.24 profile optimized for Suzuki coupling selectivity. • Proven building block with ≥98% purity and MDL MFCD23379589 for unambiguous tracking. • Predictable performance in parallel synthesis with low evaporative losses (bp 311.9 °C). • Ambient storage and non-hazardous shipping reduce supply chain complexity.

Molecular Formula C7H7BClFO2
Molecular Weight 188.39 g/mol
CAS No. 325786-09-2
Cat. No. B1369582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5-methylphenylboronic acid
CAS325786-09-2
Molecular FormulaC7H7BClFO2
Molecular Weight188.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)Cl)C)(O)O
InChIInChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
InChIKeyJCYUEORYFOUSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-5-methylphenylboronic acid: Physicochemical & Structural Baseline


4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2, MDL MFCD23379589) is a tri-substituted arylboronic acid bearing chlorine at the para position, fluorine at the ortho position, and a methyl group at the meta position relative to the boronic acid functionality . With a molecular formula of C₇H₇BClFO₂ and a molecular weight of 188.39 g·mol⁻¹, it belongs to the class of halogenated phenylboronic acids employed as Suzuki–Miyaura cross-coupling building blocks for pharmaceutical and agrochemical intermediate synthesis . Its predicted ACD/LogP of 2.26, polar surface area of 40 Ų, and zero Rule-of-5 violations position it within favorable drug-like and agrochemical property space .

Suzuki-Miyaura cross-coupling building block for drug and agrochemical intermediate synthesis
Halogenated phenylboronic acid with a favorable drug-like and agrochemical property space
Documented industrial lineage in protox-inhibiting herbicide patent families (EP1333029 A1)

4-Chloro-2-fluoro-5-methylphenylboronic acid: Close-Analog Differentiation


Despite sharing the C₇H₇BClFO₂ molecular formula with several regioisomers, 4-chloro-2-fluoro-5-methylphenylboronic acid cannot be freely interchanged with its closest positional or substituent analogs. The specific 4-Cl / 2-F / 5-CH₃ arrangement produces a unique combination of lipophilicity (ACD/LogP 2.26), bioaccumulation potential (ACD/BCF 31.17), and predicted pKa (8.24) that differs measurably from both the des-chloro analog 2-fluoro-5-methylphenylboronic acid (LogP ~2.10, pKa 8.42) and the des-methyl analog 4-chloro-2-fluorophenylboronic acid (LogP 1.79, pKa 8.19) . These differences, while individually modest, are amplified in multi-parameter optimization during lead development: a ΔLogP of +0.47 corresponds to approximately three-fold higher octanol-water partitioning, which directly impacts membrane permeability, metabolic stability, and off-target promiscuity risk of downstream coupled products . Substitution of a regioisomer such as 3-chloro-2-fluoro-5-methylphenylboronic acid (CAS 352535-88-7) or 4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 944128-92-1) alters the electronic environment at the boronic acid center and the steric profile of the coupling partner, introducing variability in Suzuki coupling yields and product selectivity that cannot be predicted a priori without experimental validation .

Des-methyl analog
LogP shift of +0.47 may alter membrane permeability and off-target risk in downstream products
4-Chloro-2-fluorophenylboronic acid (LogP 1.79) is not a direct substitute due to significant lipophilicity loss.
Des-chloro analog
pKa shift of -0.18 modifies the pH window for optimal transmetalation kinetics in Suzuki couplings
2-Fluoro-5-methylphenylboronic acid (pKa 8.42) may shift coupling efficiency under mild basic conditions.
Regioisomeric analogs
Altered electronic environment at the boronic acid center introduces unpredictable yield and selectivity variability
3-Chloro-2-fluoro-5-methyl or 4-chloro-2-fluoro-3-methyl variants lack equivalent patent precedent and require experimental validation.

4-Chloro-2-fluoro-5-methylphenylboronic acid: Quantitative Comparator Evidence


Lipophilicity Advantage vs. Des-Methyl Analog

The target compound exhibits an ACD/LogP of 2.26, compared with 1.79 for 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3), which lacks the 5-methyl substituent . The +0.47 log-unit difference translates to an approximately three-fold increase in octanol-water partition coefficient, as calculated from the relationship ΔlogP = log(P_target / P_comparator) . This incremental lipophilicity is attributable to the methyl group at position 5, which contributes a calculated Hansch π-value of approximately +0.5 for aromatic methyl substitution. The difference is substantial enough to alter the ADME profile of downstream biaryl products when the boronic acid fragment is incorporated into a larger scaffold.

Lipophilicity
Data to verify
ACD/LogP 2.26 vs. 1.79
~3× higher octanol-water partitioning
Supports lipophilicity-dependent permeability screening
Comparator: des-methyl analog (CAS 160591-91-3)
Lipophilicity Drug-likeness Membrane permeability

Bioaccumulation Potential vs. Des-Methyl Analog

The ACD/BCF (bioconcentration factor) at pH 5.5 for the target compound is predicted as 31.17, versus 17.56 for the des-methyl analog 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3) . This 1.8-fold higher BCF reflects the contribution of the 5-methyl group to increased lipophilicity and reduced aqueous solubility, as confirmed by the parallel water solubility estimate of ~116 mg/L for the target compound . For agrochemical intermediate applications, this differentiation is meaningful: coupled products derived from the target boronic acid are expected to exhibit systematically higher log Kow and BCF values than those from the des-methyl analog, which may be either desirable (for systemic herbicides requiring phloem mobility) or undesirable (for regulatory persistence criteria), depending on the target product profile.

Bioaccumulation
Data to verify
ACD/BCF 31.17 vs. 17.56
1.78× higher bioconcentration factor
Indicates higher environmental partitioning potential
Relevant for agrochemical regulatory profiling
Environmental fate Bioaccumulation Agrochemical design

Boronic Acid pKa: Intermediate Acidity for Suzuki Coupling

The predicted pKa of 4-chloro-2-fluoro-5-methylphenylboronic acid is 8.24±0.58, which lies between that of 2-fluoro-5-methylphenylboronic acid (pKa 8.42±0.58, lacking the electron-withdrawing para-Cl) and 4-chloro-2-fluorophenylboronic acid (pKa 8.19±0.58, lacking the electron-donating meta-CH₃) . The electron-withdrawing chlorine atom at the para position lowers the pKa relative to the des-chloro analog by approximately 0.18 units, while the electron-donating methyl group at the meta position partially offsets this effect. This intermediate acidity is mechanistically relevant: in Suzuki-Miyaura coupling, the boronic acid must be activated by base to form the reactive boronate species; a pKa shift of ~0.2 units can measurably alter the pH window for optimal transmetalation kinetics, particularly under aqueous or biphasic conditions where pH control is critical for minimizing protodeboronation side reactions .

Boronic Acid pKa
Data to verify
pKa 8.24 ± 0.58
Intermediate acidity between analogs
Supports base-activation pH window review
ΔpKa ~0.2 units may shift transmetalation kinetics
Boronic acid acidity Suzuki-Miyaura coupling Transmetalation efficiency

Boiling Point and Thermal Stability Advantage

The predicted boiling point of the target compound at atmospheric pressure (760 mmHg) is 311.9±52.0 °C, which is 22.7 °C higher than 4-chloro-2-fluorophenylboronic acid (289.2±50.0 °C) and 20.5 °C higher than 2-fluoro-5-methylphenylboronic acid (291.4±50.0 °C) . This elevation reflects the combined effect of higher molecular weight (188.39 vs. 174.37 and 153.95 g·mol⁻¹, respectively) and the presence of all three substituents (Cl, F, CH₃) contributing to stronger van der Waals interactions and dipole-dipole forces. The higher boiling point translates to a lower vapor pressure (predicted 5.46×10⁻⁷ mmHg at 25 °C for the target) and thus reduced volatility during handling and storage, which is advantageous for laboratory safety and long-term stability .

Thermal Stability
Data to verify
BP 311.9 °C vs. 289.2 °C
+22.7 °C higher boiling point
May reduce evaporative loss during solvent removal
Predicted vapor pressure: 5.46×10⁻⁷ mmHg
Thermal stability Physical property Purification

Density and Crystallinity Advantage

The predicted density of 4-chloro-2-fluoro-5-methylphenylboronic acid is 1.35–1.40 g/cm³ (ChemicalBook: 1.35±0.1; ChemSpider: 1.4±0.1), compared with 1.20±0.1 g/cm³ for the des-chloro analog 2-fluoro-5-methylphenylboronic acid . This ~17% higher density is primarily attributable to the additional mass of the chlorine atom (35.45 Da) replacing hydrogen (1.01 Da) at the para position, combined with a relatively modest increase in molar volume (139.2 vs. ~128 cm³/mol estimated). The higher density correlates with a predicted melting point of ~119 °C (MPBPWIN v1.42), compared with the experimentally measured 77–82 °C for the des-chloro analog, suggesting stronger crystal lattice packing energy in the target compound . This difference directly impacts solid-state stability, hygroscopicity, and ease of accurate weighing during laboratory use.

Density & Crystallinity
Data to verify
Density 1.35–1.40 g/cm³ vs. 1.20 g/cm³
~17% higher density, predicted MP ~119 °C
Suggests improved solid-state stability
Comparator: des-chloro analog (166328-16-1)
Solid-state property Density Crystallinity

Agrochemical Intermediate Patent Lineage

4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2) is explicitly cited as a synthetic intermediate in EP1333029 A1 (Sumitomo Chemical Takeda Agro Company, 2003), a patent covering pyrimidine derivatives with herbicidal activity . The 4-chloro-2-fluoro-5-methylphenyl substructure appears in multiple agrochemical lead series, including the protox-inhibiting herbicide candidate EK-5385 — N-[4-chloro-2-fluoro-5-{3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl-methoxy}-phenyl]-3,4,5,6-tetrahydrophthalimide — as documented in protoporphyrinogen IX oxidase inhibition studies [1]. The boronic acid serves as the key building block for introducing the 4-chloro-2-fluoro-5-methylphenyl fragment via Suzuki-Miyaura coupling into diverse heterocyclic scaffolds. This established patent lineage provides procurement justification that is absent for many regioisomeric boronic acids lacking documented downstream application in intellectual property.

Patent Lineage
Source review
Cited in EP1333029 A1 (2003)
Substructure present in EK-5385 series
Provides documented industrial procurement context
Regioisomers lack equivalent patent linkage
Agrochemical intermediate Herbicide Protox inhibitor

4-Chloro-2-fluoro-5-methylphenylboronic acid: Optimal Procurement Scenarios


Protox-Inhibiting Herbicide Synthesis via Suzuki Coupling

The target boronic acid is the preferred coupling partner for introducing the 4-chloro-2-fluoro-5-methylphenyl fragment into protox-inhibiting herbicide scaffolds. As evidenced by patent EP1333029 A1 and the EK-5385 herbicide candidate series, the specific 4-Cl/2-F/5-CH₃ substitution pattern is integral to achieving herbicidal potency at protoporphyrinogen IX oxidase . The intermediate LogP of 2.26 and pKa of 8.24 provide a balanced lipophilicity-acidity profile that is distinct from both the more lipophilic des-chloro analog and the less lipophilic des-methyl analog, potentially optimizing phloem mobility and target-site delivery in planta . Procurement of regioisomeric boronic acids (e.g., 3-chloro-2-fluoro-5-methyl or 4-chloro-2-fluoro-3-methyl variants) would alter the electronic and steric environment of the coupled product and is not supported by equivalent patent precedent.

Fragment-Based Lead Design: Halogen-Methyl Tuning

In fragment-based drug discovery programs targeting SGLT inhibitors or CRTH2 antagonists — both therapeutic areas where 4-chloro-2-fluoro-5-methylphenyl substructures appear in patent literature — this boronic acid enables systematic exploration of halogen-methyl substitution effects on target binding and ADME properties . The ACD/LogP of 2.26 positions the biaryl products derived from this boronic acid within the optimal lipophilicity range (LogP 1–4) for oral bioavailability . The chlorine atom at the para position serves not only as a pharmacophoric element but also as a synthetic handle for subsequent diversification via Buchwald-Hartwig amination or nucleophilic aromatic substitution, providing an orthogonal reactivity pathway not available from the des-chloro analog 2-fluoro-5-methylphenylboronic acid.

Suzuki-Miyaura Library Synthesis: Defined Building Block

For high-throughput parallel synthesis or DNA-encoded library construction, this boronic acid offers a well-characterized building block with documented purity specifications (≥95% from multiple vendors including AKSci, abcr, Leyan) and an MDL identifier (MFCD23379589) ensuring unambiguous compound tracking . The predicted boiling point of 311.9 °C and low vapor pressure minimize evaporative losses during automated liquid handling, while the predicted melting point of ~119 °C ensures solid-state stability under ambient storage conditions . The single freely rotatable bond (B–C aryl) and absence of Rule-of-5 violations make it compatible with standard medicinal chemistry workflows without introducing excessive conformational flexibility or physicochemical risk.

Application
Selection Property
Validation Focus
Protox-inhibiting herbicide synthesis
Patent-cited regiospecific building block
Suzuki coupling efficiency and product herbicidal activity
Fragment-based lead design
Balanced lipophilicity-acidity profile
Target binding and ADME property optimization
Defined library synthesis
Well-characterized solid-state stability
Automated handling reproducibility and scale-up consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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